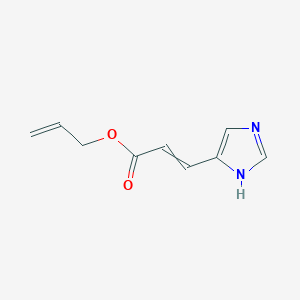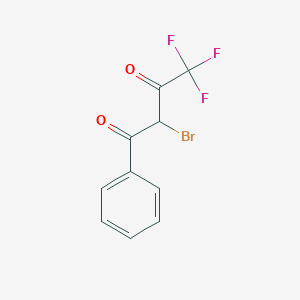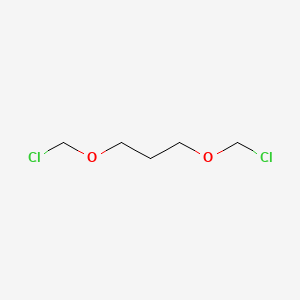
1,3-Bis(chloromethoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(chloromethoxy)propane is an organic compound with the molecular formula C5H10Cl2O2 It is characterized by the presence of two chloromethoxy groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis(chloromethoxy)propane can be synthesized through the reaction of 1,3-propanediol with chloromethyl methyl ether in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(chloromethoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy groups can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Acid or base catalysts are used in hydrolysis reactions to facilitate the breakdown of the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The primary products of hydrolysis are 1,3-propanediol and formaldehyde.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(chloromethoxy)propane has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-bis(chloromethoxy)propane involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The chloromethoxy groups are reactive sites that can participate in substitution reactions, leading to the formation of new compounds. The hydrolysis of this compound results in the release of formaldehyde, which can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(chloromethoxy)ethane: Similar in structure but with an ethane backbone instead of propane.
1,3-Dichloropropane: Lacks the methoxy groups, making it less reactive in certain substitution reactions.
1,3-Dimethoxypropane: Contains methoxy groups instead of chloromethoxy groups, leading to different reactivity patterns.
Uniqueness: 1,3-Bis(chloromethoxy)propane is unique due to the presence of both chloromethoxy groups, which provide distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo both substitution and hydrolysis reactions sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
138418-40-3 |
|---|---|
Molekularformel |
C5H10Cl2O2 |
Molekulargewicht |
173.03 g/mol |
IUPAC-Name |
1,3-bis(chloromethoxy)propane |
InChI |
InChI=1S/C5H10Cl2O2/c6-4-8-2-1-3-9-5-7/h1-5H2 |
InChI-Schlüssel |
PVWXTRJGIZAZDL-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCl)COCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


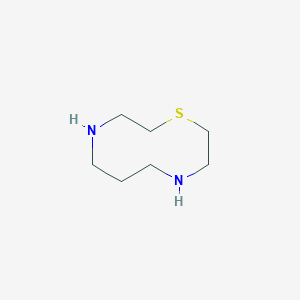
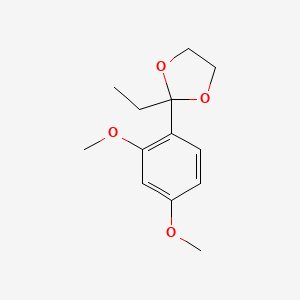
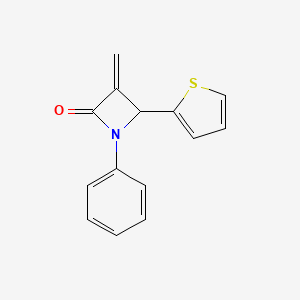
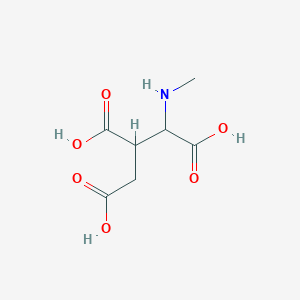
![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)
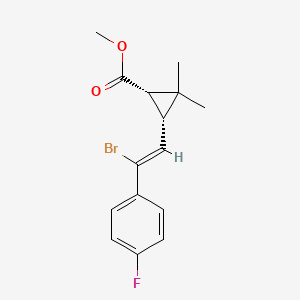
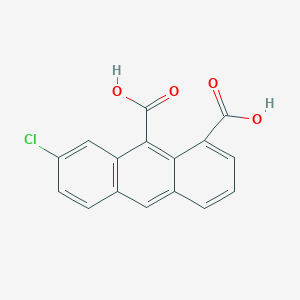
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-methylsulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14266972.png)

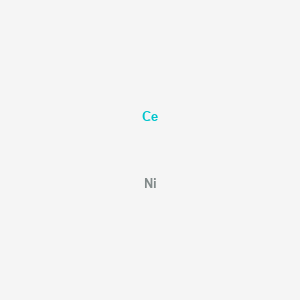
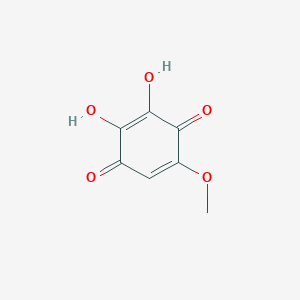
![Tetrakis[(2-phenylpropan-2-yl)oxy]stannane](/img/structure/B14266990.png)
